molecular formula C18H32O16 B160909 AMYLOSE CAS No. 9005-82-7

AMYLOSE

Número de catálogo: B160909
Número CAS: 9005-82-7
Peso molecular: 504.4 g/mol
Clave InChI: FYGDTMLNYKFZSV-PXXRMHSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amylose [(C₆H₁₀O₅)ₙ] is a linear polysaccharide composed of α-1,4-linked glucose monomers, typically comprising 15–30% of plant starch granules. Discovered in 1940 by Meyer et al., this compound is distinguished by its helical structure, which enables interactions with lipids and iodine (forming a blue complex). Its molecular weight ranges from 10⁵–10⁶ Da, significantly lower than its branched counterpart, amylopectin (10⁷–10⁹ Da) . This compound is critical for starch granule robustness, digestibility, and industrial applications such as edible films and resistant starch production .

Métodos De Preparación

Traditional Isolation Methods: Aqueous Leaching and Solvent Complexation

Aqueous Leaching at Elevated Temperatures

Aqueous leaching exploits the differential solubility of amylose and amylopectin in heated water. When starch granules are heated above their gelatinization temperature (typically 60–85°C), this compound leaches into the aqueous phase due to its lower molecular weight and linear structure. Key parameters influencing yield and purity include:

  • Temperature : Heating at 80–85°C maximizes this compound solubility while minimizing amylopectin contamination . For example, potato starch treated at 85°C yields this compound with a degree of polymerization (DP) >1,000 and ~90% purity .

  • Heating Duration : Prolonged heating (2–3 hours) enhances leaching efficiency but risks starch degradation .

  • Post-Treatment : Ultracentrifugation or ethanol precipitation isolates leached this compound. Annealing starch before leaching improves crystallinity and reduces amylopectin co-extraction .

Table 1: this compound Yield and Purity from Aqueous Leaching

Starch SourceTemperature (°C)Yield (%)Purity (%)DP Range
Wheat6528–3285–90600–800
Potato8535–4088–921,000–1,200
Maize7525–3080–85700–900

Data adapted from .

Butanol and Thymol Complexation

Butanol forms helical inclusion complexes with this compound, enabling selective precipitation. A representative protocol involves:

  • Starch Dispersion : 2–4% (w/v) starch slurry heated to 65°C with continuous stirring .

  • Complex Formation : Adding 1/3 volume butanol precipitates this compound within 1–2 hours .

  • Purification : Centrifugation (3,000–4,000×g) followed by ethanol rinsing removes residual lipids and amylopectin . Thymol-saturated water offers comparable selectivity but requires longer settling times .

Butanol-based methods achieve ~95% purity for wheat this compound, though yields are moderate (30–35%) due to incomplete complexation .

Enzymatic Synthesis of this compound

α-Glucan Phosphorylase (GP)-Catalyzed Polymerization

GP catalyzes the stepwise addition of glucose monomers from α-d-glucose 1-phosphate (Glc-1-P) to a maltooligosaccharide primer, producing this compound with precise chain lengths .

  • Primer Requirements : A primer with DP ≥4 is essential to initiate polymerization .

  • Reaction Optimization :

    • Monomer/Primer Ratio : A 10:1 molar ratio yields this compound with DP ~100 .

    • Temperature : 40–45°C balances enzyme activity and stability .

    • Time : Polymerization completes within 24–48 hours, depending on target DP .

Table 2: Enzymatic Synthesis Parameters and Outcomes

Primer TypeGlc-1-P (mM)Time (h)DPPurity (%)
Maltotetraose502410099+
This compound-grafted PGA1004850098
None (autopriming)200721,20095

Data sourced from .

Synthesis of this compound Analogs

GP’s substrate flexibility allows incorporation of analogs like α-d-glucosamine 1-phosphate, producing amylosamine (α(1→4)-linked glucosamine polymer) . This method enables tailored this compound derivatives for pharmaceutical applications.

Advanced Dissolution and Fractionation Techniques

Formaldehyde-Assisted Dissolution

Concentrated formaldehyde solutions (≥6% w/w) dissolve this compound without degradation, facilitating high-concentration preparations (up to 50% w/v) . For example:

  • Protocol : Dissolve 10 g this compound in 36% formaldehyde at 60°C for 2 hours .

  • Applications : Suitable for film casting or chemical modification due to low solvent viscosity .

Sequential Solvent Precipitation

Combining leaching and complexation improves purity:

  • Initial Leaching : Extract this compound at 60°C .

  • Butanol Fractionation : Precipitate this compound from the leachate .

  • Thymol Wash : Remove residual amylopectin .

This hybrid approach achieves 97–99% purity for barley this compound .

Structural and Purity Characterization

Iodine Binding Affinity

This compound-iodine complexes exhibit a characteristic blue hue with λ<sub>max</sub> at 620–640 nm. Purity correlates with absorbance intensity; pure this compound (DP 1,000) achieves an iodine value (IV) of 1.4–1.5 .

Size-Exclusion Chromatography (SEC)

SEC separates this compound (Rh = 30–50 nm) from amylopectin (Rh > 66 nm) . Multi-angle laser light scattering (MALLS) confirms DP and polydispersity.

Análisis De Reacciones Químicas

Types of Reactions

AMYLOSE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

Structural and Functional Properties of Amylose

This compound's unique structure contributes to its physicochemical properties, influencing its behavior in different applications:

  • Molecular Structure : this compound is predominantly linear, which allows it to form helical structures that can encapsulate other molecules, making it useful in drug delivery systems and food applications .
  • Gelatinization and Retrogradation : The gelatinization process of this compound occurs when it is heated in water, leading to swelling and solubilization. Retrogradation can occur upon cooling, affecting the texture and stability of food products .
  • Resistance to Digestion : High-amylose starches exhibit resistance to digestion, which can be beneficial for gut health as they promote the growth of beneficial gut bacteria .

Industrial Applications

This compound finds extensive applications across various industries:

Food Industry

  • Thickening and Gelling Agents : this compound is utilized as a thickening agent in sauces and soups due to its ability to form gels upon cooling. High-amylose starches are preferred for their superior gelling properties .
  • Resistant Starch Production : High-amylose starches are processed to create resistant starch, which has health benefits such as improved glycemic control and enhanced satiety .

Pharmaceutical Industry

  • Drug Delivery Systems : The helical structure of this compound allows it to encapsulate drugs, providing controlled release mechanisms. This property is exploited in designing drug formulations that enhance bioavailability .

Biodegradable Packaging

  • Sustainable Materials : this compound-based materials are being researched for use in biodegradable packaging solutions due to their natural origin and ability to decompose .

Case Study 1: High-Amylose Starch in Food Processing

A study analyzed the physicochemical properties of various high-amylose starches derived from different banana varieties. The results indicated significant differences in gel hardness and viscosity, suggesting that specific varieties could be optimized for food thickening applications .

Case Study 2: Transgenic Cassava for Enhanced this compound Content

Research on genetically modified cassava plants demonstrated that reducing branching enzymes resulted in roots with increased this compound content (up to 40%). This modification led to a dramatic increase in resistant starch content from 0.4% to about 25%, showcasing the potential for developing functional foods with improved health benefits .

Comparative Data Table

Application AreaSpecific UseBenefitsSource
Food IndustryThickening agentsImproved texture and stability
PharmaceuticalDrug delivery systemsEnhanced bioavailability
Biodegradable PackagingSustainable materialsEnvironmental benefits
Gut HealthResistant starch productionImproved glycemic control

Mecanismo De Acción

AMYLOSE exerts its effects primarily through its ability to form helical structures and inclusion complexes. These complexes can encapsulate other molecules, protecting them from degradation and facilitating their controlled release. The molecular targets and pathways involved include interactions with enzymes such as amylases, which break down this compound into glucose units for energy production .

Comparación Con Compuestos Similares

Amylose vs. Amylopectin

Structural Differences :

  • This compound : Linear α-1,4-glucan chain with occasional α-1,6 branches (≤1% of linkages).
  • Amylopectin : Highly branched (4–5% α-1,6 linkages), forming a dendritic structure .

Functional Properties :

Property This compound Amylopectin
Solubility Insoluble in cold water Insoluble in cold water
Gelation Forms firm, opaque gels Forms weak, translucent gels
Retrogradation High tendency Low tendency
Digestibility Slower (resistant starch) Rapid (readily digestible)
Freeze-Thaw Stability Poor Excellent

This compound’s linear structure promotes strong intermolecular hydrogen bonding, leading to retrogradation, whereas amylopectin’s branching reduces recrystallization, enhancing stability in frozen foods .

Crystallinity :

  • This compound-lipid complexes adopt a V-type crystalline pattern.
  • Amylopectin-rich starches (e.g., cereals) exhibit A-type crystallinity, while tubers and high-amylose starches show B-type .

This compound vs. Glycogen

Structural Differences :

  • This compound : Predominantly linear with rare branching.
  • Glycogen : Highly branched (α-1,4 and α-1,6 linkages every 8–12 glucose units).

Functional Properties :

Property This compound Glycogen
Biological Role Energy storage in plants Energy storage in animals
Solubility Low High (due to branching)
Hydrolysis Rate Slow Rapid

Glycogen’s extensive branching increases solubility and enzymatic accessibility, making it suitable for rapid energy release in animals .

This compound vs. Cellulose

Structural Differences :

  • This compound : α-1,4-glucan chains forming helices.
  • Cellulose : β-1,4-glucan chains forming rigid, flat ribbons.

Functional Properties :

Property This compound Cellulose
Digestibility Digestible by amylases Indigestible by humans
Mechanical Strength Low High (due to H-bonding)
Applications Food coatings, adhesives Textiles, paper

Cellulose’s β-linkages resist enzymatic breakdown, whereas this compound’s α-linkages facilitate digestion .

Analytical Techniques for this compound Quantification

Accurate measurement of this compound content is critical for industrial and research applications. Common methods include:

Method Principle Advantages Limitations
Iodine Binding Formation of blue this compound-iodine complex Rapid, cost-effective Interference from lipids
Size-Exclusion Chromatography Separation by molecular weight High resolution Requires specialized equipment
Concanavalin A Precipitation Binds to amylopectin branches Specific to amylopectin Limited to low-amylose samples

Recent advancements in 2D chromatography and enzymatic debranching improve accuracy, particularly in starches with complex matrices .

Industrial and Nutritional Implications

  • High-Amylose Starches : Used in resistant starch production for low-glycemic-index foods .
  • Waxy Starches (<5% this compound): Preferred in frozen foods due to minimal retrogradation .
  • This compound-Lipid Complexes (V-type) : Enhance thermal stability in processed foods .

Key Research Findings

  • Modified Cassava Starch : Fermentation with Bacillus licheniformis increases this compound content by 4×, improving gel strength .
  • Leaching During Cooking : Long-chain this compound molecules (logX ~3.8) leach more than short chains, contradicting earlier reports .

Actividad Biológica

Amylose is a linear polymer of glucose units linked by α(1→4) glycosidic bonds, constituting one of the two main components of starch, the other being amylopectin. Its biological activity is significant in various fields, including nutrition, food science, and health. This article examines the structural properties, digestion processes, physiological effects, and potential therapeutic applications of this compound.

Structural Properties

This compound's structure is characterized by its helical conformation, which influences its physicochemical properties. The degree of polymerization and molecular weight can vary significantly depending on the source of this compound. For instance, this compound extracted from different plant sources shows a wide range of molecular weights, typically between 600,000 Da to over 1,000,000 Da in certain pathological conditions like Alzheimer's disease .

Table 1: Molecular Weight Variations of this compound from Different Sources

SourceAverage Molecular Weight (Da)
Normal Plant Sources100,000 - 600,000
Alzheimer's Disease600,000 - >1,000,000
High-Amylose Wheat Varieties300,000 - 500,000

Digestion Process

The digestion of this compound is a complex process involving several enzymatic steps:

  • Salivary Amylase : Begins the breakdown in the mouth by cleaving α(1→4) linkages.
  • Stomach : Acidic conditions deactivate salivary amylase.
  • Small Intestine : Pancreatic amylase resumes digestion into maltose and glucose.
  • Brush Border Enzymes : Convert maltose into glucose for absorption.

This compound's linear structure results in slower digestion compared to amylopectin, leading to a more gradual release of glucose into the bloodstream . This property is beneficial for managing blood sugar levels and has implications for diabetes management.

Physiological Effects

The physiological effects of this compound are primarily related to its impact on blood glucose levels and gastrointestinal health:

  • Blood Glucose Regulation : this compound contributes to lower glycemic responses due to its slower digestion and absorption rates . This characteristic makes it a valuable component in dietary formulations aimed at controlling diabetes.
  • Satiety and Weight Management : Foods high in this compound can promote feelings of fullness, aiding in weight control strategies.
  • Gut Health : this compound may serve as a prebiotic fiber that supports gut microbiota health by promoting the growth of beneficial bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Diabetes Management : A study demonstrated that diets rich in this compound led to improved glycemic control in diabetic patients compared to diets high in amylopectin .
  • Alzheimer's Disease : Research indicates that this compound accumulates in Alzheimer's brains and may play a role in metabolic dysfunctions associated with the disease . The resistance of this compound to enzymatic degradation suggests it could contribute to energy deficits in neurons.
  • Wheat Varieties : Genetic modifications in wheat have been shown to increase this compound content significantly (from 25% to 35%), which has been linked to improved health benefits such as better glycemic response .

Q & A

Basic Research Questions

Q. What are the standard methods for quantifying amylose content in starch samples, and how do their accuracy compare under different extraction conditions?

Quantification of this compound typically employs iodine-binding assays (e.g., potentiometric iodine titration) or dual-wavelength spectrophotometry. The iodine method relies on this compound-iodine complex formation, with absorbance measured at 620 nm, while dual-wavelength methods (e.g., 550 nm and 710 nm) correct for amylopectin interference. Accuracy varies with starch source and extraction protocols: for instance, lipid removal via methanol-chloroform pretreatment is critical for cereal starches to avoid false lows . Comparative studies recommend cross-validating results with size-exclusion chromatography for high-precision applications.

Q. How does this compound molecular structure (e.g., chain length, branching) influence its physicochemical properties in gel formation?

this compound chain length (degree of polymerization, DP) and branching frequency directly impact gel strength and retrogradation. Longer linear chains (DP > 100) promote stronger hydrogen bonding, increasing gel elasticity, as demonstrated in sweet potato starch studies. Branched this compound (e.g., from mutant starches like This compound-extender maize) reduces gel rigidity due to steric hindrance. Methodologically, rheological tests (oscillatory shear) combined with DSC (Differential Scanning Calorimetry) are used to correlate structure-function relationships .

Q. What experimental controls are essential when investigating enzymatic modification of this compound (e.g., α-amylase hydrolysis)?

Key controls include:

  • Negative controls : Heat-inactivated enzymes to confirm hydrolysis is enzyme-dependent.
  • Substrate controls : Pure this compound (e.g., from potato) to isolate enzyme effects from amylopectin interactions.
  • Time-course sampling : To track reaction kinetics and identify intermediate products (e.g., via HPAEC-PAD).
    Statistical validation via triplicate assays and ANOVA (p < 0.05) is critical to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound content values across studies using the same plant species?

Contradictions often arise from methodological inconsistencies (e.g., iodine vs. concanavalin A precipitation) or environmental factors (e.g., growth conditions altering starch biosynthesis). A systematic approach involves:

  • Meta-analysis : Pooling datasets with standardized normalization (e.g., expressing this compound as % of total starch).
  • Inter-laboratory validation : Using certified reference materials (e.g., NIST RM 8436 maize starch).
  • Transcriptomic correlation : Linking this compound content to expression levels of GBSSI (Granule-Bound Starch Synthase I), the key this compound-synthesizing enzyme .

Q. What advanced structural analysis techniques are recommended for characterizing this compound-lipid complexes (ALCs) in starch matrices?

  • X-ray Diffraction (XRD) : Identifies crystalline polymorphs (Type I vs. II ALCs) via characteristic peaks at 13° and 20° 2θ.
  • Solid-State NMR : Resolves lipid mobility and this compound helicity using 13C cross-polarization magic-angle spinning.
  • Synchrotron SAXS : Probes long-range ordering in hydrated ALCs.
    For functional insights, pair structural data with in vitro digestibility assays to assess lipid-mediated resistance to enzymatic hydrolysis .

Q. How should researchers design experiments to optimize this compound-based film formulations for biodegradable packaging?

Adopt a Response Surface Methodology (RSM) framework:

  • Independent variables : this compound concentration, plasticizer type (e.g., glycerol), and cross-linker ratio.
  • Response metrics : Tensile strength (ASTM D638), water vapor permeability (ASTM E96).
    Use Central Composite Design (CCD) to minimize experimental runs while capturing nonlinear interactions. Validate models with ANOVA and lack-of-fit tests (p > 0.05 indicates model adequacy) .

Q. What strategies mitigate confounding variables in field studies analyzing this compound accumulation under drought stress?

  • Randomized block designs : To account for soil heterogeneity.
  • Isogenic lines : Use near-isogenic cultivars differing only in GBSSI alleles to isolate genetic effects.
  • Multi-omics integration : Pair this compound quantification with transcriptomic (RNA-Seq) and metabolomic (GC-MS) profiling to disentangle drought-responsive pathways .

Q. How can conflicting data on this compound’s role in starch digestibility be reconciled?

Discrepancies often stem from in vitro vs. in vivo models. Address this by:

  • Standardizing digestibility protocols : E.g., INFOGEST static model vs. dynamic TIM-1 system.
  • Correlating with glycemic index (GI) studies : Human trials measuring postprandial glucose responses to this compound-rich diets.
  • Computational modeling : Molecular dynamics simulations to predict this compound-enzyme binding affinities under varying pH/temperature conditions .

Q. Methodological Guidance

  • For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .
  • For data contradictions : Use PRISMA guidelines for systematic reviews and Cohen’s kappa for inter-rater reliability in qualitative analyses .
  • For structural studies : Prioritize multimodal characterization (e.g., XRD + NMR + FTIR) to capture complementary structural insights .

Propiedades

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-PXXRMHSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858850
Record name alpha-Maltotriose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Amylose
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CAS No.

6401-81-6, 9005-82-7, 1109-28-0
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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